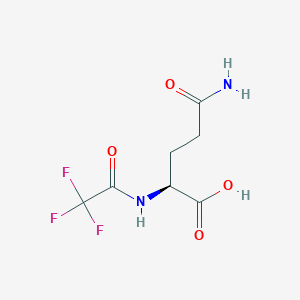
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Descripción general
Descripción
“5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the empirical formula C13H8Cl3NO3 . It has a molecular weight of 332.57 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C (C (C (O)=O)=CC (Cl)=C1)N1CC2=CC=C (C (Cl)=C2)Cl . This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
The compound is solid in form . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Reactivity with Metal Salts
Research has explored the reactivity of pyridine derivatives with Zn(II) salts, revealing the formation of coordination polymers and discrete carboxylate-bridged structures. Such studies demonstrate the potential of pyridinecarboxylic acids in constructing complex metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation technologies (Ghosh et al., 2004).
Enantioselective Reductions
Chiral macrocyclic dihydropyridines derived from pyridinecarboxylic acids have been synthesized and investigated for their potential in enantioselective reductions. This research highlights the role of such compounds in asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Talma et al., 1985).
Coordination Polymers and Networks
Synthetic Applications
The compound has been implicated in synthetic routes towards biologically active compounds, demonstrating its utility in medicinal chemistry. For instance, the synthesis of intermediates for thiazole carboxylic acids showcases its role in the development of new pharmaceuticals (Yuanbiao et al., 2016).
Photophysical Properties
Research into the photophysical properties of related pyridinecarboxylic acids and their metal complexes provides insights into the design of new materials with potential applications in sensing, imaging, and light-emitting devices (Huang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(3-10(9)15)5-17-6-8(13(19)20)4-11(16)12(17)18/h1-4,6H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCOKQZRGHXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B1635942.png)







![3-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1635992.png)




